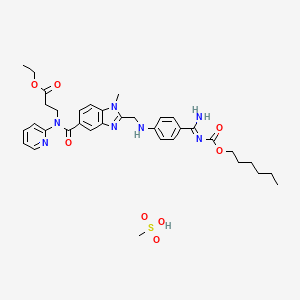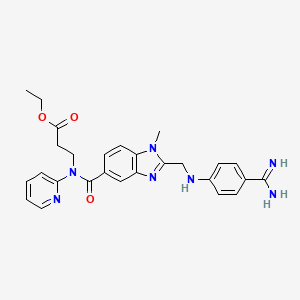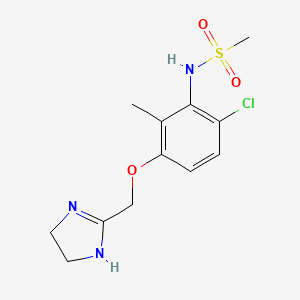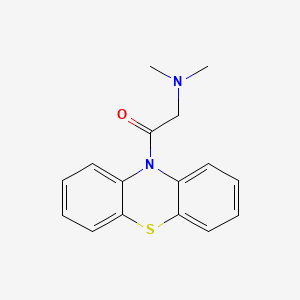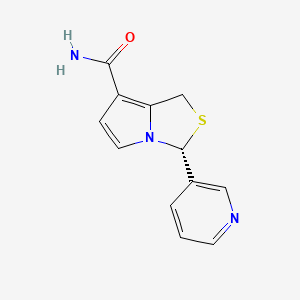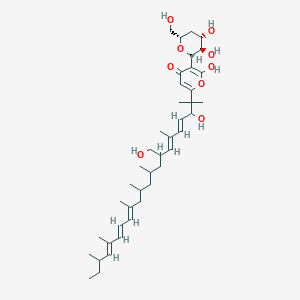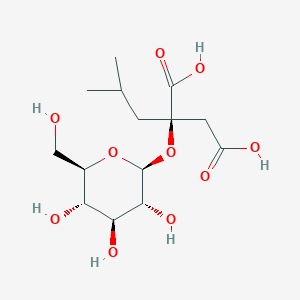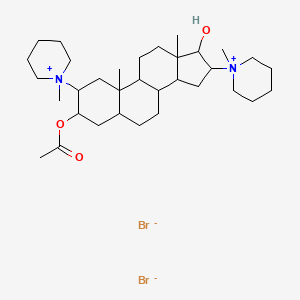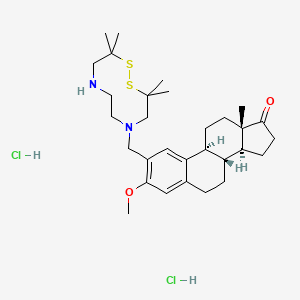
双联抗血小板治疗
概述
描述
DAPT, also known as gamma-Secretase Inhibitor IX or LY-374973, is a chemical compound widely used in scientific research. It is primarily known for its role as a gamma-secretase inhibitor, which indirectly inhibits the Notch signaling pathway. This compound has been extensively studied for its potential therapeutic applications, particularly in the context of Alzheimer’s disease, where it has been shown to reduce beta-amyloid levels .
科学研究应用
DAPT has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of gamma-secretase and its role in various biochemical pathways.
Biology: Employed in the study of cell differentiation, autophagy, and apoptosis. It is particularly useful in research involving the Notch signaling pathway.
Medicine: Investigated for its potential therapeutic effects in Alzheimer’s disease, cancer, and autoimmune diseases. DAPT has been shown to reduce beta-amyloid levels in Alzheimer’s disease models and inhibit cancer cell growth.
Industry: Utilized in the development of new therapeutic agents targeting gamma-secretase and related pathways
作用机制
DAPT exerts its effects by inhibiting gamma-secretase, an enzyme complex responsible for the cleavage of various substrates, including the Notch receptor and amyloid precursor protein (APP). By inhibiting gamma-secretase, DAPT prevents the formation of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Additionally, the inhibition of Notch signaling affects cell differentiation, proliferation, and apoptosis, making DAPT a valuable tool in cancer research .
安全和危害
未来方向
The optimal duration of DAPT for secondary prevention of coronary artery disease remains uncertain . Future studies are needed to identify patients who may derive benefit from shortened or extended DAPT courses for secondary prevention of coronary artery disease based on their individual ischemic and bleeding risk .
生化分析
Biochemical Properties
Dapt interacts with γ-secretase, an enzyme complex that plays a pivotal role in the Notch signaling pathway . By inhibiting γ-secretase, Dapt indirectly inhibits Notch, which is a substrate for γ-secretase . This interaction influences various biochemical reactions within the cell.
Cellular Effects
Dapt has significant effects on various types of cells and cellular processes. In the context of Alzheimer’s disease, Dapt has been shown to reduce the levels of beta-amyloid in a mouse model . This suggests that Dapt can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Dapt involves its interaction with γ-secretase. As a γ-secretase inhibitor, Dapt binds to the enzyme complex and prevents it from performing its normal function . This inhibition can lead to changes in gene expression and other cellular processes.
Metabolic Pathways
Dapt is involved in the Notch signaling pathway, a critical metabolic pathway in cells
准备方法
Synthetic Routes and Reaction Conditions
DAPT is synthesized through a multi-step process involving the coupling of specific chemical intermediates. The synthesis typically begins with the preparation of 3,5-difluorophenylacetic acid, which is then coupled with L-alanine to form an amide bond. This intermediate is further reacted with tert-butyl (S)-phenylglycine to yield the final product, DAPT. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds .
Industrial Production Methods
While specific industrial production methods for DAPT are not widely documented, the synthesis generally follows similar principles as the laboratory-scale preparation. The process may be optimized for large-scale production by adjusting reaction conditions, using more efficient catalysts, and implementing purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
DAPT primarily undergoes reactions typical of amides and esters. These include hydrolysis, reduction, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: DAPT can be hydrolyzed under acidic or basic conditions to yield its constituent acids and amines.
Reduction: Reduction of DAPT can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide groups into amines.
Substitution: Substitution reactions can occur at the phenyl rings, particularly at the fluorine atoms, using nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include the corresponding acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
LY-411575: Another gamma-secretase inhibitor with similar properties and applications.
Compound E: A potent gamma-secretase inhibitor used in Alzheimer’s disease research.
Semagacestat: A gamma-secretase inhibitor that has been studied in clinical trials for Alzheimer’s disease.
Uniqueness of DAPT
DAPT is unique in its ability to selectively inhibit gamma-secretase without significantly affecting other proteases. This selectivity makes it a valuable tool for studying the Notch signaling pathway and its role in various diseases. Additionally, DAPT’s effectiveness in reducing beta-amyloid levels has made it a prominent compound in Alzheimer’s disease research .
属性
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N2O4/c1-14(26-19(28)12-15-10-17(24)13-18(25)11-15)21(29)27-20(16-8-6-5-7-9-16)22(30)31-23(2,3)4/h5-11,13-14,20H,12H2,1-4H3,(H,26,28)(H,27,29)/t14-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJXYEABWRJFSP-XOBRGWDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415519 | |
| Record name | N-[N-(3,5-Difluorophenacetyl-L-alanyl)]-S-phenylglycine t-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208255-80-5 | |
| Record name | γ-Secretase inhibitor IX | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208255-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N-(3,5-Difluorophenacetyl)alanyl)phenylglycine tert-butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208255805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[N-(3,5-Difluorophenacetyl-L-alanyl)]-S-phenylglycine t-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



